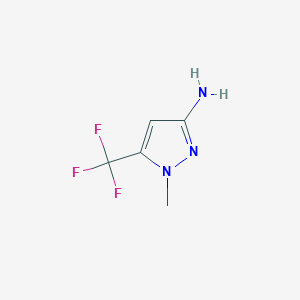

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Description

The exact mass of the compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVVMPWSYHAGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628877 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149978-42-7 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway

The primary and most direct reported synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves the cyclization of a trifluoromethylated enaminone with methylhydrazine sulfate. This method offers a straightforward route to the desired product.

Reaction Scheme

Caption: Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Experimental Protocol

The following experimental protocol is based on the reported synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[1]

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Methylhydrazine sulfate

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methylhydrazine sulfate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.[1]

-

The resulting reaction mixture was heated at 85 °C for 12 hours.[1]

-

After cooling to ambient temperature, the mixture was concentrated in vacuo.[1]

-

The residue obtained was diluted with saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).[1]

-

The combined organic layers were washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated in vacuo.[1]

-

The crude product was purified by column chromatography on silica gel using 20% EtOAc-hexanes as the eluent to give 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.[1]

Data Presentation

| Parameter | Value | Reference |

| Product Form | Pale brown liquid | [1] |

| Yield | 38% | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 5.93 (s, 1H), 3.79 (s, 3H), 3.68 (br. s., 2H) | [1] |

Alternative Synthesis Strategies

While the above protocol details a direct synthesis, related trifluoromethyl-substituted pyrazoles can be synthesized through alternative pathways, which could potentially be adapted. A common strategy involves the cyclization of a β-ketoester with a hydrazine derivative.

For instance, the synthesis of the isomeric 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been achieved by reacting ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methylhydrazine.[2][3][4] This reaction's regioselectivity can be influenced by the reaction conditions, such as the presence of an acid catalyst.[2][4]

Alternative Pathway Workflow

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. TW201835036A - Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The incorporation of a trifluoromethyl group often imparts unique physicochemical and biological properties to organic compounds, making them of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. Notably, derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine have been investigated as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, detailed experimental protocols for its synthesis and property determination, and an exploration of its relevance in biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is presented below. Experimental values are provided where available, supplemented by predicted values for properties that have not been experimentally determined for this specific molecule. Predicted values for the closely related isomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, are also included for comparative purposes.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₃N₃ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Melting Point | 53-56 °C | Fluorochem |

| Boiling Point (Predicted) | 137.7 ± 35.0 °C (for 1-methyl-3-(trifluoromethyl)-1H-pyrazole) | [2] |

| pKa (Predicted) | -0.71 ± 0.10 (for 1-methyl-3-(trifluoromethyl)-1H-pyrazole) | [2] |

| logP (Predicted) | Value not explicitly found for the target compound. | |

| Water Solubility (Predicted) | Value not explicitly found for the target compound. | |

| Appearance | Pale brown liquid (as per synthesis outcome) | [1] |

Experimental Protocols

Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine[1]

Materials:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Methyl hydrazine sulphate

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

EtOAc-hexanes eluent (20%)

Procedure:

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) was treated with methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.

-

The resulting reaction mixture was heated at 85 °C for 12 hours.

-

After cooling to ambient temperature, the mixture was concentrated in vacuo.

-

The residue obtained was diluted with saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).

-

The combined organic layers were washed with water (250 mL) and brine (250 mL).

-

The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo.

-

The crude product was purified by column chromatography on silica gel using a 20% EtOAc-hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.

General Protocol for Melting Point Determination[3][4][5][6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating bath (oil or metal block)

Procedure:

-

A small amount of the crystalline solid is introduced into a capillary tube, which is sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath.

-

The bath is heated slowly and steadily.

-

The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

General Protocol for Boiling Point Determination[7][8][9][10][11]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube or aluminum block)

Procedure:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a heating bath.

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

General Protocol for pKa Determination[12][13][14][15][16]

The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.

Potentiometric Titration:

-

A precise amount of the compound is dissolved in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).

-

The solution is titrated with a standardized solution of a strong base (or acid, depending on the analyte).

-

The pH of the solution is monitored throughout the titration using a pH meter.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

General Protocol for Octanol-Water Partition Coefficient (logP) Determination[17][18][19][20]

The shake-flask method is a common technique for determining logP.

Procedure:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

-

The mixture is then centrifuged or allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

General Protocol for Water Solubility Determination[21][22][23][24][25]

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).

-

The solubility is expressed as the mass of solute per volume or mass of solvent.

Biological Relevance and Signaling Pathways

The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.

A notable derivative of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is Acrizanib, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is implicated in various diseases, including cancer and age-related macular degeneration.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Caption: Simplified VEGFR-2 signaling cascade.

Inhibitors of VEGFR-2, such as derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, can block these signaling pathways, thereby preventing the formation of new blood vessels that tumors and other pathological conditions rely on for growth and survival.

Conclusion

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a valuable building block in the development of novel therapeutic agents. Its physicochemical properties, influenced by the presence of the trifluoromethyl group and the pyrazole core, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide has provided a comprehensive overview of these properties, along with detailed experimental protocols for their determination. The elucidation of its role in inhibiting key signaling pathways, such as the VEGFR-2 cascade, underscores its potential in the design of targeted therapies for a range of diseases. Further research into the quantitative physicochemical parameters and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a particular focus on its role in the development of targeted therapeutics. Detailed experimental protocols, quantitative biological data, and a visualization of its implication in the VEGFR-2 signaling pathway are presented to serve as a valuable resource for researchers in drug discovery and development.

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS: 149978-42-7) is a fluorinated heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. The presence of a trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. Its structural motif is a common feature in a variety of biologically active compounds, making it a valuable synthon for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a practical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 149978-42-7 | [1][2] |

| Molecular Formula | C₅H₆F₃N₃ | [1][3] |

| Molecular Weight | 165.12 g/mol | [1][3] |

| Appearance | White to Yellow Solid or Liquid | [4] |

| Purity | ≥95% | [5] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [4] |

Synthesis and Reactivity

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a critical aspect of its utility. A commonly employed synthetic route is detailed below.

General Synthesis Protocol

A practical, one-step procedure for the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine and its regioisomer has been developed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]

-

Reaction: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in ethanol is treated with methyl hydrazine sulfate and triethylamine at ambient temperature.

-

Conditions: The reaction mixture is heated at 85°C for 12 hours.

-

Work-up: After cooling, the mixture is concentrated in vacuo. The residue is diluted with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.[3]

Reactivity

The amine group of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a key functional handle for further chemical modifications. It readily participates in nucleophilic substitution and addition reactions, allowing for the construction of more complex molecular architectures. This reactivity is central to its application as a building block in the synthesis of pharmacologically active molecules.

Applications in Drug Discovery and Development

The primary application of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in drug discovery is as a scaffold for the synthesis of kinase inhibitors. Its structural features allow for targeted interactions with the ATP-binding pocket of various kinases.

Case Study: Synthesis of Acrizanib (a VEGFR-2 Inhibitor)

A prominent example of its application is in the synthesis of Acrizanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Experimental Workflow for Acrizanib Synthesis:

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

spectroscopic data for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (NMR, IR, MS)

Spectroscopic and

Structural Analysis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Aimed at researchers, scientists, and professionals in drug development, this document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented. The information is structured for clarity and ease of comparison, supplemented by a workflow visualization to guide analytical procedures.

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is critically dependent on modern spectroscopic techniques. This guide focuses on the detailed analysis of its NMR, IR, and MS data.

-

Chemical Structure:

-

Molecular Formula: C₅H₆F₃N₃[1]

-

Molecular Weight: 165.12 g/mol [1]

-

CAS Number: 149978-42-7[1]

Spectroscopic Data Presentation

The following sections summarize the key spectroscopic data for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR provides information on the hydrogen atom environments in the molecule. The experimental data obtained in deuterated chloroform (CDCl₃) is presented below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.93 | Singlet (s) | 1H | C4-H (pyrazole ring) |

| 3.79 | Singlet (s) | 3H | N1-CH₃ (methyl group) |

| 3.68 | Broad Singlet (br. s.) | 2H | C3-NH₂ (amino group) |

¹³C NMR: While specific experimental ¹³C NMR data for this exact compound is not readily available in the cited literature, expected chemical shifts can be predicted based on data from similar pyrazole structures and general chemical shift knowledge.[2][3] The trifluoromethyl group typically has a strong deshielding effect on the carbon to which it is attached.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~155-160 | C3-NH₂ |

| ~135-145 (quartet, J ≈ 35-40 Hz) | C5-CF₃ |

| ~115-125 (quartet, J ≈ 270-280 Hz) | -CF₃ |

| ~90-95 | C4 |

| ~35-40 | N1-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. For 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, the following absorption bands are expected.

| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |

| 3450 & 3350 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Pyrazole Ring |

| 2950-2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1580-1450 | C=N and C=C Ring Stretching | Pyrazole Ring |

| 1350-1100 | C-F Stretching (strong) | Trifluoromethyl (-CF₃) |

| 1250-1020 | C-N Stretching | Amine and N-Methyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z (Expected) | Ion | Notes |

| 165 | [M]⁺ | Molecular Ion |

| 96 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation for such compounds.[4] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for ¹H nuclei.[5][6]

-

¹H NMR Acquisition: A standard pulse program is used. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain singlet peaks for all unique carbons. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

A common method for obtaining an IR spectrum is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[7]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS5 or a Shimadzu IR-408, equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal) is used.[4][8]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O, as well as instrument-specific signals.

-

Sample Analysis: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring complete contact. The spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol or ethanol) after analysis.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often obtained using an instrument with an electrospray ionization (ESI) source.[8][9]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as acetonitrile or methanol, often with a small amount of formic acid to promote ionization.

-

Instrumentation: The sample solution is introduced into an ESI-source coupled to a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]

-

Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated using a known standard. Data is collected over a relevant m/z range (e.g., 50-500 amu).

-

Fragmentation Analysis (MS/MS): To obtain further structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The logical flow from sample preparation to final structural analysis is depicted in the diagram below. This workflow outlines the parallel acquisition of different spectroscopic data types, which are then integrated for a comprehensive characterization of the molecule.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. visnav.in [visnav.in]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. rsc.org [rsc.org]

- 9. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

The Ascendant Role of Trifluoromethyl-Substituted Pyrazoles in Modern Therapeutics and Agrochemicals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrazole scaffold has unlocked a remarkable array of biologically active molecules, positioning these compounds at the forefront of innovation in both medicine and agriculture. The unique electronic properties of the CF₃ group, including its high electronegativity and lipophilicity, profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent pyrazole molecule. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethyl-substituted pyrazoles, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Anti-Inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Trifluoromethyl-substituted pyrazoles have emerged as potent anti-inflammatory agents, with many exhibiting high selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive COX-1 isoform. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The CF₃ group often plays a key role in the binding of these compounds to the active site of COX-2.

Quantitative Anti-Inflammatory Data

| Compound Class | Specific Compound Example | Target | In Vitro IC₅₀ (µM) | In Vivo Activity (% Inhibition) | Reference |

| 3-Trifluoromethylpyrazoles | 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazole derivative | COX-2 | Not specified | 62-76% | [1] |

| 5-Trifluoromethylpyrazoles | 1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazole derivative | COX-2 | Not specified | 47-76% | [1] |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3g | COX-2 | 2.65 | Not specified | |

| Trifluoromethyl-pyrazole-carboxamides | Compound 3d | COX-2 | 4.92 | Not specified |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to determine the COX-2 inhibitory activity of trifluoromethyl-substituted pyrazoles is through an in vitro enzyme inhibition assay.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Test compounds (trifluoromethyl-substituted pyrazoles) dissolved in DMSO

-

Positive control (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Serially dilute these to obtain a range of desired concentrations.

-

Enzyme Preparation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme to each well.

-

Inhibitor Incubation: Add the various concentrations of the test compounds, positive control, or vehicle (DMSO) to the appropriate wells. Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrazoles.

Anticancer Activity: Targeting Tubulin Polymerization

Several trifluoromethyl-substituted pyrazole derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics, a critical process for cell division. These compounds often bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.

Quantitative Anticancer Data

| Compound Class | Specific Compound Example | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Diaryl(trifluoromethyl)pyrazoles | Combretastatin-(trifluoromethyl)pyrazole hybrid (C-23) | Tubulin | MCF-7 | Not specified | [2] |

| Diaryl(trifluoromethyl)pyrazoles | C-23 | Tubulin | B16F10 | 6 ± 0.6 | [2] |

| Diaryl(trifluoromethyl)pyrazoles | C-23 | Tubulin | L929 (non-cancerous) | 14 ± 1 | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of trifluoromethyl-substituted pyrazoles on tubulin polymerization can be quantified using a turbidity-based or fluorescence-based in vitro assay.

Materials:

-

Purified tubulin protein (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test compounds dissolved in DMSO

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition)

-

96-well, half-area, clear-bottom plate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of GTP in General Tubulin Buffer. Prepare stock solutions of the test compounds and controls in DMSO and dilute them to the desired concentrations in buffer.

-

Tubulin Preparation: On ice, reconstitute lyophilized tubulin with buffer to the desired concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to 10%.

-

Assay Setup: In a pre-chilled 96-well plate on ice, add the test compound dilutions or controls.

-

Reaction Initiation: Initiate polymerization by adding the cold tubulin solution to each well.

-

Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time. The rate of polymerization (Vmax) and the final extent of polymerization are determined from the resulting curves. The percentage of inhibition is calculated relative to the vehicle control.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Agrochemical Applications: Insecticidal, Molluscicidal, and Herbicidal Activities

The trifluoromethyl-pyrazole scaffold is a cornerstone of modern agrochemical research, leading to the development of potent insecticides, molluscicides, and herbicides.

Insecticidal and Molluscicidal Activity

Many trifluoromethyl-pyrazole insecticides, such as Fipronil, act by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death.[3] This mechanism provides a degree of selectivity over mammalian GABA receptors.

Quantitative Insecticidal and Molluscicidal Data

| Compound Class | Specific Compound Example | Target Organism | LC₅₀ | Reference |

| 5-Trifluoromethyl-phenylpyrazolones | Compound 16 | Monacha cartusiana (land snail) | 0.58 mg/mL | [3] |

| 5-Trifluoromethyl-phenylpyrazolones | Methomyl (standard) | Monacha cartusiana (land snail) | 2.28 mg/mL | [3] |

Experimental Protocol: Molluscicidal Activity Assay

Materials:

-

Test snails (e.g., Monacha cartusiana)

-

Test compounds dissolved in a suitable solvent

-

Petri dishes or multi-well plates

-

Lettuce or other suitable food source

-

Dechlorinated water

Procedure:

-

Acclimatization: Acclimatize the snails to laboratory conditions for a few days.

-

Compound Preparation: Prepare stock solutions of the test compounds and serially dilute them to obtain a range of concentrations.

-

Exposure: Place a defined number of snails in each petri dish. Apply the test solution to the food source or directly to the substrate. A control group with solvent only should be included.

-

Observation: Observe the snails for mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Mortality is typically determined by the lack of response to a gentle touch with a probe.

-

Data Analysis: Calculate the percentage of mortality for each concentration at each time point. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Herbicidal Activity

Trifluoromethyl-substituted pyrazoles have been developed as herbicides targeting various plant processes. For instance, some derivatives act as protoporphyrinogen oxidase (PPO) inhibitors, while others inhibit acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Quantitative Herbicidal Data

| Compound Class | Specific Compound Example | Target Weed | Activity | Reference |

| Pyrazole Amide Derivatives | Compound 6ba | Digitaria sanguinalis | ~90% root inhibition | |

| Pyrazole Amide Derivatives | Compound 6bj | Setaria viridis | >80% inhibition (foliar spray) |

Experimental Protocol: Herbicidal Activity Bioassay (Post-emergence)

Materials:

-

Target weed species grown in pots

-

Test compounds formulated as an emulsifiable concentrate or wettable powder

-

Spray chamber

-

Greenhouse facilities

Procedure:

-

Plant Growth: Grow the target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

-

Compound Application: Prepare spray solutions of the test compounds at various concentrations. Apply the solutions to the foliage of the plants using a laboratory spray chamber to ensure uniform coverage.

-

Incubation: Return the treated plants to the greenhouse and observe them for a period of 1-3 weeks.

-

Evaluation: Assess the herbicidal effect by visually rating the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to untreated control plants.

-

Data Analysis: Determine the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) for each compound.

Mechanism of Action: GABA Receptor Antagonism

Caption: Insecticidal mechanism of action via GABA receptor antagonism.

Antibacterial Activity

Recent research has highlighted the potential of trifluoromethyl-substituted pyrazoles as antibacterial agents, particularly against drug-resistant Gram-positive bacteria.

Quantitative Antibacterial Data

| Compound Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Not specified | MRSA | Not specified | |

| N-(trifluoromethyl)phenyl substituted pyrazoles | Not specified | Enterococcus faecalis | Not specified |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth (MHB)

-

Test compounds dissolved in DMSO

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

A common and versatile method for the synthesis of trifluoromethyl-substituted pyrazoles is the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with a hydrazine derivative.

General Synthetic Workflow

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

This technical guide underscores the vast potential of trifluoromethyl-substituted pyrazoles in addressing critical challenges in human health and agriculture. The continued exploration of this versatile chemical scaffold promises to yield novel and effective therapeutic and crop protection agents.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Drawing from spectroscopic data and crystallographic studies of analogous compounds, this document elucidates the key structural features of this fluorinated heterocyclic amine, a scaffold of increasing interest in medicinal and agrochemical research.

Molecular Structure

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS Number: 149978-42-7) possesses a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] The ring is substituted with a methyl group at the N1 position, an amino group at the C3 position, and a trifluoromethyl group at the C5 position.

While a dedicated single-crystal X-ray diffraction study for this specific molecule is not publicly available, a wealth of information from closely related structures allows for a detailed and accurate description of its molecular geometry.

The Pyrazole Core

Crystallographic studies of similar pyrazole derivatives consistently show that the five-membered pyrazole ring is planar.[3] This planarity is a consequence of its aromatic character. The bond lengths and angles within the ring are expected to be within the normal ranges for substituted pyrazoles. For instance, studies on 3,5-bis(trifluoromethyl)pyrazole provide relevant bond length data for a pyrazole ring bearing a trifluoromethyl group.[4]

Substituent Geometry

Trifluoromethyl Group: The C-CF3 bond length is a critical parameter. In a related structure, the C-C bond connecting the pyrazole ring to the trifluoromethyl group was found to be approximately 1.48 to 1.52 Å.[4] The C-F bond lengths within the trifluoromethyl group are typically around 1.33 to 1.35 Å.[4]

Amino Group: The geometry of the exocyclic amino group is of particular interest. Studies on 3-aminopyrazoles indicate that the nitrogen atom of the amino group is sp2 hybridized, with the C-N bond length being in the range of a partial double bond due to resonance with the aromatic ring. Theoretical calculations on 3-aminopyrazole show that the hydrogen atoms of the amino group lie slightly out of the plane of the pyrazole ring.[5]

Methyl Group: The methyl group at the N1 position will have standard C-H bond lengths and tetrahedral geometry.

The logical relationship between the core pyrazole structure and its substituents is visualized in the diagram below.

Tabulated Structural Data (Inferred from Analogous Compounds)

| Parameter | Expected Value Range | Reference Compound(s) | Citation |

| Bond Lengths (Å) | |||

| Pyrazole C-C | 1.38 - 1.42 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| Pyrazole C-N | 1.32 - 1.36 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| Pyrazole N-N | ~1.35 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| C3-NH2 | ~1.36 | 3-aminopyrazole (calculated) | [5] |

| C5-CF3 | 1.48 - 1.52 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| C-F | 1.33 - 1.35 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| N1-CH3 | ~1.47 | 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol | [3] |

| **Bond Angles (°) ** | |||

| Angles within Pyrazole Ring | 104 - 113 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| C2-C3-NH2 | ~125 | 3-aminopyrazole (calculated) | [5] |

| C4-C5-CF3 | ~130 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

| F-C-F | ~107 | 3,5-bis(trifluoromethyl)pyrazole | [4] |

Conformational Analysis

The overall conformation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is largely determined by the orientation of the amino and trifluoromethyl groups relative to the planar pyrazole ring.

Amino Group Conformation: The rotational barrier around the C3-NH2 bond is expected to be significant due to resonance, which favors a planar arrangement of the C-NH2 unit with the pyrazole ring. However, steric hindrance may cause a slight pyramidalization of the amino nitrogen. Theoretical studies on 3-aminopyrazole show that the dihedral angles involving the amine hydrogens and the ring atoms are close to 15° and 144°, indicating a slight deviation from full planarity.[5]

Trifluoromethyl Group Conformation: The trifluoromethyl group is expected to be a freely rotating group at room temperature. The rotational barrier around the C5-CF3 bond is generally low. However, at lower temperatures or in a crystalline state, a preferred conformation may be adopted to minimize steric interactions with the adjacent N1-methyl group. In the solid state, trifluoromethyl groups on pyrazole rings have been observed to adopt staggered conformations relative to the ring bonds.[4]

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides key signals for the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.93 | s | 1H | C4-H |

| 3.79 | s | 3H | N1-CH₃ |

| 3.68 | br. s. | 2H | -NH₂ |

| (Solvent: CDCl₃, Frequency: 400 MHz)[2] |

¹³C NMR: Although not explicitly reported for the target molecule, the expected chemical shifts can be inferred from related structures. The carbon attached to the trifluoromethyl group (C5) will show a characteristic quartet due to C-F coupling. The other pyrazole carbons (C3 and C4) and the methyl carbon will also have distinct signals. For comparison, in 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, the pyrazole ring carbons appear in the 90-160 ppm range.[6]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups. Expected key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the methyl and aromatic C-H groups (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyrazole ring (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound (165.12 g/mol ).[2] The fragmentation pattern would likely involve the loss of the trifluoromethyl group or other characteristic fragments of the pyrazole ring.

Experimental Protocols

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine has been reported through the cyclocondensation of a β-enaminone with methylhydrazine.[2]

Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Reactants:

-

(E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Methylhydrazine sulfate

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

Procedure:

-

A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol is treated with methylhydrazine sulfate (1.2 eq) and triethylamine (1.5 eq) at ambient temperature.[2]

-

The resulting reaction mixture is heated at 85 °C for 12 hours.[2]

-

After cooling to ambient temperature, the reaction mixture is concentrated in vacuo.[2]

-

The residue is diluted with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.[2]

-

The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo.[2]

-

The crude product is purified by column chromatography on silica gel (e.g., using 20% EtOAc-hexanes as eluent) to yield the final product.[2]

The workflow for this synthesis is depicted in the following diagram.

References

- 1. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 [chemicalbook.com]

- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 3. 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 6. spectrabase.com [spectrabase.com]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, focusing on their applications in oncology, inflammation, and infectious diseases. We present a comprehensive overview of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this promising class of compounds.

Key Therapeutic Targets of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant therapeutic potential by targeting a diverse range of proteins, including enzymes, receptors, and components of critical signaling cascades. Their ability to be readily functionalized allows for the fine-tuning of their inhibitory activity and selectivity, making them attractive candidates for drug discovery and development.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Pyrazole derivatives have emerged as potent inhibitors of several key kinases.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Several pyrazole-containing compounds have been developed as EGFR inhibitors for the treatment of non-small cell lung cancer.[2]

-

Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle.[3][4] Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to stress and inflammation.[5][6] Pyrazole ureas are a well-established class of p38 MAPK inhibitors with potential applications in inflammatory diseases.[7]

-

Aurora Kinases: Serine/threonine kinases essential for mitotic progression. Their inhibition by pyrazole derivatives can lead to defects in cell division and apoptosis in cancer cells.[8]

-

Janus Kinases (JAKs): Non-receptor tyrosine kinases that mediate signaling from cytokine receptors. Pyrazole-based JAK inhibitors, such as Ruxolitinib, are used in the treatment of myelofibrosis and other inflammatory conditions.[9][10]

-

Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling. Pyrazole derivatives have been investigated as BTK inhibitors for the treatment of B-cell malignancies.

Cyclooxygenases (COX): Key Enzymes in Inflammation

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Several pyrazole-containing drugs, most notably Celecoxib, are selective COX-2 inhibitors.[5][12]

Other Important Therapeutic Targets

Beyond kinases and COX enzymes, pyrazole derivatives have shown inhibitory activity against a range of other important therapeutic targets:

-

Lipoxygenase (LOX): Enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[11][12]

-

Topoisomerases: Essential enzymes that regulate the topology of DNA. Pyrazole analogs have been identified as inhibitors of bacterial type II topoisomerases, suggesting their potential as antibacterial agents.[13]

-

DNA Gyrase: A type II topoisomerase found in bacteria, making it an attractive target for the development of novel antibiotics.[14]

-

Cannabinoid Receptors (CB1): G-protein coupled receptors involved in a variety of physiological processes. Pyrazole derivatives have been developed as antagonists for the CB1 receptor.[15]

-

Estrogen Receptors (ER): Nuclear receptors that play a crucial role in the development and progression of breast cancer. Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor.[16]

Quantitative Data on Pyrazole Derivatives

The following tables summarize the inhibitory potency of selected pyrazole derivatives against various therapeutic targets. This data provides a valuable resource for comparing the activity of different compounds and for guiding the design of new, more potent inhibitors.

| Compound/Reference | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Citation |

| Targeting CDKs | |||||

| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | - | - | |

| Compounds 33 and 34 | CDK2 | 74 and 95 | HCT116, MCF7, HepG2, A549 | < 23.7 | |

| Targeting PI3K/AKT and MAPK/ERK | |||||

| Compound 41 | - | - | MCF7 | 1.937 (µg/mL) | |

| Compound 41 | - | - | HepG2 | 3.695 (µg/mL) | |

| Compound 42 | - | - | HCT116 | 2.914 (µg/mL) | |

| Targeting COX-2 | |||||

| Compounds 11, 12, 15 | COX-2 | 43-49 | MCF-7 | 2.85-23.99 | [17] |

| Compounds 11, 12, 15 | COX-2 | 43-49 | HT-29 | 2.12-69.37 | [17] |

| Compound 4a | COX-2 | 19.87 | - | - | [3] |

| Compound 3b | COX-2 | 39.43 | - | - | [3] |

| Compound 5b | COX-2 | 38.73 | - | - | [3] |

| Compound 5e | COX-2 | 39.14 | - | - | [3] |

| Targeting EGFR and VEGFR2 | |||||

| Compound 17i | EGFR | 158 | - | - | [1] |

| Compound 17i | VEGFR2 | 128 | - | - | [1] |

| Compound 17m | EGFR | 12 | - | - | [1] |

| Compound 17m | VEGFR2 | 309 | - | - | [1] |

| Targeting 5-LOX | |||||

| Compound 4a | 5-LOX | 1.92 µM | - | - | [18] |

| Compound 4b | 5-LOX | 2.31 µM | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazole derivatives against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test pyrazole compound (dissolved in DMSO)

-

Positive control inhibitor

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® KinEASE™ Assay)

-

Plate reader (luminometer or fluorescence reader)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the pyrazole derivative in DMSO.

-

Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the test compound at various concentrations, and the purified kinase.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration.

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 enzymes using a fluorometric assay kit.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX assay buffer

-

COX probe (e.g., a fluorogenic substrate)

-

COX cofactor

-

Arachidonic acid (substrate)

-

Test pyrazole compounds (dissolved in DMSO)

-

96-well opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.

-

Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 15 minutes). e. Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period using a fluorescence microplate reader.

-

Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

-

96-well sterile cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[18][19][20]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of pyrazole derivatives on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line(s)

-

Pyrazole derivative

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the pyrazole derivative at the desired concentrations for a specific time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][15]

Protocol 5: Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of pyrazole derivatives on the expression or phosphorylation status of target proteins and downstream signaling molecules.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF or nitrocellulose membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.[14][21]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways that are often targeted by pyrazole derivatives.

Caption: EGFR Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. bio-protocol.org [bio-protocol.org]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 19. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Western Blot Protocol | Proteintech Group [ptglab.com]

A Technical Guide to the Synthetic Routes of Trifluoromethyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity and binding interactions—make it a privileged substituent in the design of bioactive molecules. Among these scaffolds, the pyrazole ring system is of particular importance due to its prevalence in numerous pharmaceuticals and agrochemicals. This technical guide provides an in-depth review of the primary synthetic strategies for accessing trifluoromethyl-substituted pyrazoles, with a focus on methodologies, quantitative data, and experimental protocols.

Core Synthetic Strategies

The synthesis of trifluoromethyl pyrazoles can be broadly categorized into several key approaches. These strategies either utilize starting materials already containing the trifluoromethyl group or introduce it during the synthetic sequence. The most prominent methods include the condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines, [3+2] cycloaddition reactions, and multicomponent reactions.

Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds

One of the most traditional and widely employed methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach offers a straightforward and often high-yielding route to a variety of substituted pyrazoles. For the synthesis of trifluoromethyl pyrazoles, trifluoromethylated β-diketones are the key starting materials.

A highly efficient one-pot approach involves the in situ generation of the 1,3-diketone from a ketone and an acid chloride, which is then immediately reacted with hydrazine to form the pyrazole.[1] This method is noted for its speed, generality, and chemoselectivity.[1]

Experimental Protocol: In Situ Diketone Formation and Cyclization [1]

To a solution of the starting ketone (1.0 equiv) in an appropriate solvent, a base (e.g., NaH, 2.2 equiv) is added at 0 °C. The mixture is stirred for 30 minutes, after which the trifluoroacetylating agent (e.g., ethyl trifluoroacetate, 1.2 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. After the formation of the diketone is complete (monitored by TLC or LCMS), the corresponding hydrazine (1.1 equiv) is added, and the mixture is heated to reflux for 4-12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired 3-trifluoromethyl pyrazole.

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent a powerful and versatile strategy for the construction of five-membered heterocyclic rings, including pyrazoles.[2][3] In the context of trifluoromethyl pyrazole synthesis, this typically involves the reaction of a trifluoromethyl-containing 1,3-dipole with a suitable dipolarophile.

A common approach utilizes in situ generated trifluoroacetonitrile imines, which react with dipolarophiles like chalcones or other activated alkenes.[2][3] This method allows for the synthesis of highly functionalized pyrazoles with good regio- and diastereoselectivity.[2][3] The initial cycloadducts, pyrazolines, are subsequently aromatized to the corresponding pyrazoles, often through oxidation with reagents like manganese dioxide (MnO2).[2][3]

Another important variation is the silver-catalyzed reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate. This process proceeds through nucleophilic addition, intramolecular cyclization, elimination, and a[2][4]-H shift to yield 5-aryl-3-trifluoromethyl pyrazoles.[1]

| Dipole Precursor | Dipolarophile | Catalyst/Reagent | Product | Yield (%) | Reference |

| Trifluoroacetonitrile imine | Chalcone | Et3N, then MnO2 | 1,3,4,5-Tetrasubstituted pyrazole | up to 96% | [2][3] |

| N'-benzylidene tolylsulfonohydrazide | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ag2O | 5-Aryl-3-trifluoromethyl pyrazole | 59-98% | [1] |

| Trifluoromethylated ynone | Aryl(alkyl)hydrazine | AgOTf | 1,3,5-Trisubstituted pyrazole | up to 99% | [1] |

Experimental Protocol: [3+2] Cycloaddition of Trifluoroacetonitrile Imine with Chalcone [2][3]

To a solution of the chalcone (1.0 mmol) and the corresponding hydrazonoyl bromide (precursor to the nitrile imine, 1.1 mmol) in an anhydrous solvent such as THF, triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in a suitable solvent for oxidation (e.g., DMSO or hexane). Activated manganese dioxide (5-10 equiv) is added, and the mixture is heated to 80-110 °C for 2-6 hours. After cooling to room temperature, the solid is filtered off through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography to afford the trifluoromethyl pyrazole. The choice of solvent in the oxidation step can influence the final product, with non-polar solvents like hexane sometimes promoting deacylation.[2][3]

Synthesis from Trifluoromethylated Ynones

A highly efficient and regioselective method for the synthesis of 3-CF3-pyrazoles involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines.[1] This reaction is often catalyzed by silver salts, such as silver triflate (AgOTf), and can proceed rapidly at room temperature, affording excellent yields of the desired products.[1]

| Ynone Substituent (R1) | Hydrazine Substituent (R2) | Catalyst | Yield (%) | Reference |

| Phenyl | Phenyl | AgOTf (1 mol%) | 98 | [1] |

| 4-Tolyl | Phenyl | AgOTf (1 mol%) | 99 | [1] |

| Phenyl | 4-Nitrophenyl | AgOTf (1 mol%) | 95 | [1] |

| n-Hexyl | Phenyl | AgOTf (1 mol%) | 92 | [1] |

Experimental Protocol: Silver-Catalyzed Cyclization of Trifluoromethylated Ynones [1]

In a reaction vessel, the trifluoromethylated ynone (1.0 equiv) and the aryl or alkyl hydrazine (1.1 equiv) are dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a catalytic amount of AgOTf (0.01 equiv) is added. The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.

Conclusion

The synthesis of trifluoromethyl pyrazoles is a well-developed field with a diverse array of reliable and efficient methodologies. The choice of a specific synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical cyclocondensation of β-diketones remains a robust and straightforward approach. For more complex and highly functionalized pyrazoles, [3+2] cycloaddition reactions offer a powerful and versatile alternative. Furthermore, methods utilizing specialized trifluoromethylated building blocks, such as ynones, provide rapid and highly regioselective access to these important heterocyclic compounds. The continued development of novel synthetic methods will undoubtedly facilitate the discovery of new trifluoromethyl pyrazole-based drugs and agrochemicals with improved properties and efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a key building block in medicinal chemistry, valued for its role in the synthesis of potent and selective kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds. This document provides an overview of its applications, quantitative data on derivative compounds, and detailed experimental protocols for its use in the synthesis and evaluation of kinase inhibitors.

Applications in Drug Discovery

Derivatives of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine have been investigated for their inhibitory activity against a range of protein kinases implicated in various diseases, including cancer and inflammatory disorders. Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Receptor-Interacting Protein Kinase 1 (RIPK1).

Data Presentation: Kinase Inhibitory Activity of Derivatives